molecular formula C59H84N2O12 B10847490 C-16-(S)-3-methylindolerapamycin

C-16-(S)-3-methylindolerapamycin

Cat. No.: B10847490
M. Wt: 1013.3 g/mol
InChI Key: MYMSKXFGXABEON-OYYFJIJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C-16-(S)-3-methylindolerapamycin, often referred to as iRap, is a synthetically derived rapamycin analog designed for advanced chemical biology applications . This compound is a key ligand in "bump-hole" strategies, where it is used to selectively control engineered protein functions in complex biological systems. Its primary research value lies in its role as a cell-permeable small-molecule inducer for dimerization systems, such as those that conditionally perturb protein subcellular localization . The core mechanism of action involves simultaneous high-affinity binding to engineered variants of two proteins: the 12-kDa FK506- and rapamycin-binding protein (FKBP12) and the FKBP-rapamycin binding (FRB) domain of mTOR or other target proteins . The formation of this stable ternary complex allows researchers to spatiotemporally control a wide array of cellular processes. Specifically, this compound has been utilized to regulate the activity of engineered kinases in live cells and whole organisms, providing insights into signaling pathways related to cell motility and morphogenesis . The compound has a molecular weight of 1013.3 g/mol and a cLogP of 8.677, indicating high lipophilicity . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C59H84N2O12

Molecular Weight

1013.3 g/mol

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(3-methyl-1H-indol-7-yl)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

InChI

InChI=1S/C59H84N2O12/c1-34-17-12-11-13-18-35(2)46(45-20-16-19-44-40(7)33-60-52(44)45)31-43-24-22-41(8)59(69,73-43)56(66)57(67)61-26-15-14-21-47(61)58(68)72-50(37(4)29-42-23-25-48(62)51(30-42)70-9)32-49(63)36(3)28-39(6)54(65)55(71-10)53(64)38(5)27-34/h11-13,16-20,28,33-34,36-38,41-43,46-48,50-51,54-55,60,62,65,69H,14-15,21-27,29-32H2,1-10H3/b13-11+,17-12+,35-18+,39-28+/t34-,36-,37-,38-,41-,42+,43+,46+,47+,48-,50+,51-,54-,55+,59-/m1/s1

InChI Key

MYMSKXFGXABEON-OYYFJIJNSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)C5=CC=CC6=C5NC=C6C

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)C5=CC=CC6=C5NC=C6C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of C-16 Rapamycin Analogs

Compound Name C-16 Substituent Configuration Synthesis Source Key Characteristics
C-16-(S)-3-methylindolerapamycin (iRap) 3-methylindole S Ref. 10 Optimized for ternary complex stability; moderate steric bulk.
C-16-(R)-trimethoxyphenylrapamycin (TMOP-rap) Trimethoxyphenyl R Ref. 8 Larger substituent with R-configuration; potential steric hindrance affecting FRB binding.
AP21967 (C-16-(S)-7-methylindolerapamycin) 7-methylindole S Ariad Pharmaceuticals Commercial variant with 7-methylindole; potential enhanced pharmacokinetics.

Key Observations:

Steric and Stereochemical Effects :

  • iRap’s 3-methylindole group (S-configuration) balances steric bulk and binding efficiency, making it suitable for ternary complex formation. In contrast, TMOP-rap’s bulkier trimethoxyphenyl group (R-configuration) may reduce FRB domain accessibility, though this hypothesis requires experimental validation .
  • AP21967, with a 7-methylindole substituent (S-configuration), likely exhibits distinct binding kinetics due to positional isomerism, though direct comparative data are unavailable.

Synthesis and Availability: iRap and TMOP-rap are synthesized via methods outlined in Refs. 8 and 10, emphasizing modular derivatization at C-16 .

Pharmacokinetic Considerations :

  • The 3-methylindole group in iRap may confer improved metabolic stability compared to TMOP-rap’s aromatic substituent, which could increase susceptibility to oxidative metabolism. AP21967’s 7-methylindole might further enhance bioavailability, though this remains speculative without explicit data .

Research Findings and Implications

  • Application in Protein Mislocalization Systems : iRap and its analogs are pivotal in conditional mislocalization platforms, where their ability to form stable ternary complexes (e.g., FRB-FKBP12-ligand) is critical. iRap’s design prioritizes reversible control, while TMOP-rap’s larger substituent may reduce off-target interactions .
  • Hypothesized Binding Dynamics : Molecular modeling suggests that the S-configuration at C-16 (as in iRap and AP21967) aligns better with the FRB domain’s hydrophobic pocket than the R-configuration in TMOP-rap. However, empirical binding affinity data are needed to confirm this .

Preparation Methods

Starting Materials and Reagents

The synthesis of iRap begins with rapamycin, a macrolide immunosuppressant isolated from Streptomyces hygroscopicus. Key reagents include:

  • Rapamycin : Serves as the core scaffold for derivatization.

  • 3-Methylindole : Introduced at the C16 position to create steric bulk and modulate binding specificity.

  • Protecting groups : Temporary masking of reactive hydroxyl or carbonyl groups on rapamycin to direct regioselective modifications.

  • Coupling agents : Facilitate the formation of ester or amide bonds at the C16 site.

Synthetic Pathway

The synthesis follows a "bump-hole" strategy, where a bulky substituent (3-methylindole) is added to rapamycin to reduce interaction with endogenous proteins while maintaining affinity for engineered FRB mutants.

Step 1: Selective Deprotection of Rapamycin

Rapamycin’s C16 hydroxyl group is selectively activated for functionalization. This involves:

  • Temporary protection of other hydroxyl groups (e.g., at C27 and C43) using tert-butyldimethylsilyl (TBDMS) chloride.

  • Activation of the C16 hydroxyl with a leaving group (e.g., mesyl or tosyl chloride).

Step 3: Global Deprotection and Purification

Protecting groups are removed under mild acidic or basic conditions. The crude product is purified via:

  • High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients.

  • Mass spectrometry (MS) : Confirmation of molecular weight (expected m/z for iRap: ~1,050 Da).

Analytical Validation and Characterization

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Distinct signals for the 3-methylindole protons (δ 7.0–7.5 ppm) and rapamycin’s macrocyclic framework.

    • ¹³C NMR : Confirmation of the C16–indole linkage (δ 120–140 ppm for aromatic carbons).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Observed m/z: 1,050.6 [M+H]⁺ (calculated: 1,050.5).

Purity Assessment

Quantitative LC-MS revealed that early batches of iRap contained trace contaminants, including unmodified rapamycin (~2–5%). Rigorous HPLC purification reduced impurity levels to <0.5%.

Table 1: Key Physicochemical Properties of iRap

PropertyValueMethod
Molecular weight1,050.5 DaHRMS
Purity≥99.5%HPLC (254 nm)
Solubility10 mM in DMSOKinetic solubility

Applications in Biological Systems

Ligand-Dependent Protein Stabilization

iRap binds FRB mutants (e.g., T2098L/W2101F) with high affinity (Kd ≈ 50 nM), enabling dose-dependent stabilization of FRB fusion proteins. In mammalian cells, treatment with 1 μM iRap increased fluorescence of FRB-YFP fusions by 10-fold.

Table 2: Functional Activity of iRap in Cell-Based Assays

AssayResultCitation
FRB-YFP stabilizationEC₅₀ = 250 nM
mTOR inhibitionIC₅₀ = 100 nM (vs. 2 nM for rapamycin)

Mitigation of Off-Target Effects

Despite structural similarity to rapamycin, iRap exhibits reduced mTOR inhibition (IC₅₀ = 100 nM vs. 2 nM for rapamycin), minimizing confounding effects in protein mislocalization studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.